(3β)-7-Dehydro Cholesterol
(3β)-7-Dehydro Cholesterol
7-Dehydrocholesterol, also known as 5, 7-cholestadien-3-b-ol or provitamin D3, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 7-dehydrocholesterol is considered to be a sterol lipid molecule. 7-Dehydrocholesterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 7-Dehydrocholesterol has been found throughout all human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, 7-dehydrocholesterol is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. 7-Dehydrocholesterol participates in a number of enzymatic reactions. In particular, 7-Dehydrocholesterol can be converted into cholesterol through its interaction with the enzyme 3-beta-hydroxysteroid-Delta(8), Delta(7)-isomerase. In addition, 7-Dehydrocholesterol can be biosynthesized from lathosterol through the action of the enzyme lathosterol oxidase. In humans, 7-dehydrocholesterol is involved in steroid biosynthesis pathway, the risedronate action pathway, the pamidronate action pathway, and the fluvastatin action pathway. 7-Dehydrocholesterol is also involved in several metabolic disorders, some of which include the hyper-igd syndrome pathway, the chondrodysplasia punctata II, X linked dominant (CDPX2) pathway, the wolman disease pathway, and the child syndrome pathway.
Cholesta-5,7-dien-3beta-ol is a 3beta-sterol, a cholestanoid and a Delta(5),Delta(7)-sterol. It has a role as a human metabolite and a mouse metabolite.
Cholesta-5,7-dien-3beta-ol is a 3beta-sterol, a cholestanoid and a Delta(5),Delta(7)-sterol. It has a role as a human metabolite and a mouse metabolite.
Brand Name:
Vulcanchem
CAS No.:
434-16-2
VCID:
VC0119134
InChI:
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Molecular Formula:
C27H44O
Molecular Weight:
384.6 g/mol
(3β)-7-Dehydro Cholesterol
CAS No.: 434-16-2
Reference Standards
VCID: VC0119134
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol
CAS No. | 434-16-2 |
---|---|
Product Name | (3β)-7-Dehydro Cholesterol |
Molecular Formula | C27H44O |
Molecular Weight | 384.6 g/mol |
IUPAC Name | (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1 |
Standard InChIKey | UCTLRSWJYQTBFZ-DDPQNLDTSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Appearance | Assay:≥90%A crystalline solid |
Melting Point | 150.5°C |
Physical Description | Solid |
Description | 7-Dehydrocholesterol, also known as 5, 7-cholestadien-3-b-ol or provitamin D3, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 7-dehydrocholesterol is considered to be a sterol lipid molecule. 7-Dehydrocholesterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 7-Dehydrocholesterol has been found throughout all human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, 7-dehydrocholesterol is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. 7-Dehydrocholesterol participates in a number of enzymatic reactions. In particular, 7-Dehydrocholesterol can be converted into cholesterol through its interaction with the enzyme 3-beta-hydroxysteroid-Delta(8), Delta(7)-isomerase. In addition, 7-Dehydrocholesterol can be biosynthesized from lathosterol through the action of the enzyme lathosterol oxidase. In humans, 7-dehydrocholesterol is involved in steroid biosynthesis pathway, the risedronate action pathway, the pamidronate action pathway, and the fluvastatin action pathway. 7-Dehydrocholesterol is also involved in several metabolic disorders, some of which include the hyper-igd syndrome pathway, the chondrodysplasia punctata II, X linked dominant (CDPX2) pathway, the wolman disease pathway, and the child syndrome pathway. Cholesta-5,7-dien-3beta-ol is a 3beta-sterol, a cholestanoid and a Delta(5),Delta(7)-sterol. It has a role as a human metabolite and a mouse metabolite. |
Solubility | 1 mg/mL |
Synonyms | 7,8-didehydrocholesterol 7-dehydrocholesterol 7-dehydrocholesterol, (3alpha)-isomer 7-dehydrocholesterol, (3beta,10alpha)-isomer 7-dehydrocholesterol, (3beta,9beta)-isomer 7-dehydrocholesterol, (3beta,9beta,10alpha)-isomer 7-DHC cholesta-5,7-dien-3 beta-ol provitamin D(3) |
PubChem Compound | 439423 |
Last Modified | Nov 11 2021 |
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